2-(5-Chloro-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronic ester featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a 5-chloro-4-methylthiophen-2-yl group. Its molecular formula is C₁₁H₁₅BClO₂S, with a molecular weight of 260.57 g/mol (calculated). The chlorine atom at position 5 and methyl group at position 4 on the thiophene ring impart distinct electronic and steric properties, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
2-(5-chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClO2S/c1-7-6-8(16-9(7)13)12-14-10(2,3)11(4,5)15-12/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMKCVHUEKEALO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681950 | |
| Record name | 2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111095-98-7 | |
| Record name | 2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(5-Chloro-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for diverse biological activities which are crucial in the development of new therapeutic agents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Chemical Formula : C11H16BClO2S
- Molecular Weight : 258.57 g/mol
- CAS Number : 1111095-98-7
The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical reactions. The presence of the chloro and methylthiophene groups enhances its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS). These enzymes are critical in inflammatory processes and their inhibition can lead to anti-inflammatory effects .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. It has shown potential in inhibiting tumor growth in preclinical models .
- Antimicrobial Properties : The boron atom in the structure contributes to its ability to interact with biological membranes, potentially leading to antimicrobial effects against various pathogens .
Case Studies
Several studies have investigated the biological activity of similar boron-containing compounds which provide insights into the potential applications of this compound:
- Inhibition of COX Enzymes : A study demonstrated that related boron compounds effectively inhibited COX-2 activity with IC50 values in the low micromolar range. This suggests that our compound may also possess similar inhibitory activity against COX enzymes .
- Anticancer Activity : Research has shown that boron compounds can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, a related dioxaborolane was found to inhibit cell proliferation in breast cancer cells through apoptosis induction mechanisms .
- Antimicrobial Tests : In vitro tests have indicated that boronic acids exhibit significant antibacterial activity against Gram-positive bacteria. This opens avenues for exploring the antimicrobial potential of our target compound .
Data Summary
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C11H16BClO2S |
| CAS Number | 1111095-98-7 |
| Biological Activities | Enzyme inhibition (COX), Antitumor effects, Antimicrobial properties |
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis as a reagent for the formation of carbon-boron bonds. The dioxaborolane moiety facilitates cross-coupling reactions, particularly in the synthesis of complex organic molecules. This is crucial in the development of pharmaceuticals and agrochemicals.
Case Study:
A study demonstrated the use of 2-(5-Chloro-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its effectiveness as a boron source in cross-coupling methodologies .
Material Science
In material science, this compound can be utilized in the development of new polymers and materials with enhanced properties. Its ability to form stable complexes with various substrates allows for the modification of polymer properties such as thermal stability and mechanical strength.
Data Table: Applications in Material Science
| Application Area | Description |
|---|---|
| Polymer Modification | Enhances thermal stability and mechanical strength |
| Coatings | Used as an additive for UV protection |
| Nanocomposites | Incorporation into nanomaterials for improved properties |
Medicinal Chemistry
The compound's unique structure makes it a candidate for drug development. Research indicates that boron-containing compounds can exhibit anticancer properties by interfering with cellular processes.
Case Study:
Recent investigations into the anticancer activity of similar dioxaborolane derivatives have shown promising results against various cancer cell lines. These studies suggest that compounds like this compound could potentially serve as lead compounds for further drug development .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs include derivatives with substituted aromatic or heteroaromatic rings attached to the dioxaborolane core. Below is a comparative analysis:
Key Observations :
- Thiophene vs. Phenyl : Thiophene-based derivatives (e.g., the target compound) exhibit stronger electron-withdrawing effects due to sulfur's electronegativity, enhancing reactivity in cross-couplings compared to phenyl analogs .
- Substituent Position : Positional isomers (e.g., 4-Cl vs. 5-Cl on thiophene) influence steric accessibility and electronic effects. For example, 5-Cl substitution on thiophene-2-yl (as in the target compound) may improve stability in aqueous conditions compared to 4-Cl analogs .
- Functional Groups : Electron-withdrawing groups (e.g., Cl, CF₂H) increase oxidative stability, whereas electron-donating groups (e.g., OCH₃) reduce reactivity in Suzuki couplings .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: Thiophenyl dioxaborolanes are widely used in C–C bond formation. The target compound’s chlorine substituent may slow transmetallation compared to non-halogenated analogs but improve regioselectivity .
- Electronic Effects : Difluoromethyl-substituted analogs (e.g., from ) exhibit lower reactivity due to increased steric bulk, whereas methoxy-substituted phenyl derivatives (e.g., ) show moderate activity.
Preparation Methods
Metalation and Borylation
Lithiation of 5-chloro-4-methylthiophene:
The thiophene derivative is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature (typically -78 °C) to selectively lithiate the 2-position adjacent to the sulfur atom.Quenching with boron electrophile:
The lithiated intermediate is then reacted with a boron electrophile such as triisopropyl borate or boron tribromide to form the corresponding boronic acid intermediate.Workup:
Acidic aqueous workup converts the boronate complex to the boronic acid.
Conversion to Pinacol Boronate Ester
The crude boronic acid is treated with pinacol in anhydrous conditions, often in an inert atmosphere (argon or nitrogen), to form the pinacol boronate ester.
The reaction is typically carried out in solvents such as dichloromethane or tetrahydrofuran (THF) at room temperature.
The product is purified by filtration, extraction, and sometimes distillation or recrystallization.
Representative Experimental Procedure
| Step | Reagents and Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | 5-Chloro-4-methylthiophene, n-BuLi, -78 °C, THF | Lithiation at 2-position | Controlled temperature critical for selectivity |
| 2 | Triisopropyl borate, -78 °C to RT | Borylation to boronic acid | Quenching with acid to isolate boronic acid |
| 3 | Pinacol, dichloromethane, RT, inert atmosphere | Formation of pinacol boronate ester | Purification by filtration and distillation |
Research Findings and Optimization
The use of pinacol as the diol for esterification is preferred due to the stability of the resulting boronate ester and ease of purification.
The lithiation step requires careful temperature control to avoid side reactions such as over-lithiation or decomposition.
Alternative methods include transition-metal catalyzed borylation , such as palladium-catalyzed Miyaura borylation of 2-bromo-5-chloro-4-methylthiophene with bis(pinacolato)diboron, which can provide a milder and more selective route.
The choice of solvent and drying conditions are critical to avoid hydrolysis of boronic acid intermediates.
Purification often involves vacuum distillation due to the compound’s thermal stability and volatility profile.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct lithiation-borylation | 5-Chloro-4-methylthiophene | n-BuLi, triisopropyl borate, pinacol | Low temperature, inert atmosphere | High regioselectivity, well-established | Requires stringent anhydrous conditions, cryogenic temps |
| Pd-catalyzed Miyaura borylation | 2-Bromo-5-chloro-4-methylthiophene | Pd catalyst, bis(pinacolato)diboron | Mild temperature, inert atmosphere | Milder, scalable | Requires halogenated precursor, catalyst cost |
| Alternative metalation (Mg or Zn) | Halogenated thiophene | Mg or Zn reagents, boron electrophile | Varies | Potentially milder | Less common, may have lower selectivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(5-chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be maximized?
- Methodology : Utilize Suzuki-Miyaura coupling precursors, such as thiophene boronic esters, with pinacol borane under anhydrous conditions. Catalytic systems (e.g., Pd(PPh₃)₄) in THF at 60–80°C for 6–12 hours yield high conversion rates .
- Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor purity using HPLC (≥95% by area normalization) and confirm via ¹¹B NMR (δ ~30 ppm for boronate esters) .
Q. How should researchers characterize this compound’s structural and electronic properties?
- Techniques :
- NMR : ¹H NMR for thiophene proton environment (δ 6.5–7.2 ppm), ¹³C NMR for methyl group confirmation (δ 20–25 ppm), and ¹¹B NMR for boronate integrity .
- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., B–O bond lengths ~1.36–1.40 Å) .
- FT-IR : Confirm dioxaborolane ring vibrations (B–O stretch ~1350–1400 cm⁻¹) and methyl group signals .
Q. What safety protocols are critical when handling this compound?
- Handling : Use gloves, lab coats, and fume hoods to avoid inhalation/contact. Store in airtight containers at 2–8°C, away from moisture .
- Toxicity : Acute aquatic toxicity (EC₅₀ < 1 mg/L) requires neutralization with alkaline ethanol before disposal .
Advanced Research Questions
Q. How does steric hindrance from the tetramethyl groups influence cross-coupling reactivity in Suzuki-Miyaura reactions?
- Mechanistic Insight : The bulky pinacol groups slow transmetallation but stabilize the boronate intermediate. Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps dependent on aryl halide electrophilicity .
- Experimental Design : Compare coupling yields with/without methyl substitution on thiophene. Use DFT calculations (B3LYP/6-31G*) to model steric effects on transition states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
